Elimination Half-Life: Digitoxin 138 h (Mean) vs Digoxin 23.5 h (Mean) – 5.9-Fold Longer Duration
Digitoxin demonstrates a significantly prolonged elimination half-life compared to digoxin. In a comparative study of patients with congestive heart failure receiving maintenance doses, the mean terminal elimination half-life (T1/2 beta) for digitoxin was 138 hours (range: 77–234 h), whereas digoxin exhibited a mean T1/2 beta of 23.5 hours (range: 9.2–38.6 h) [1]. This represents an approximately 5.9-fold longer half-life for digitoxin. Independent studies confirm digitoxin half-life values of 5–7 days, while digoxin half-life ranges from 36–48 hours in patients with normal renal function [2].
| Evidence Dimension | Elimination half-life (T1/2 beta) |
|---|---|
| Target Compound Data | Mean 138 h (range: 77–234 h); 5–7 days |
| Comparator Or Baseline | Digoxin: Mean 23.5 h (range: 9.2–38.6 h); 36–48 h |
| Quantified Difference | 5.9-fold longer half-life for digitoxin |
| Conditions | Patients with congestive heart failure receiving maintenance doses; plasma radioactivity decline measured after single dose of 3H-digitoxin or 3H-digoxin |
Why This Matters
The longer half-life enables once-daily dosing with less fluctuation in plasma concentrations and reduces the risk of subtherapeutic trough levels, a key consideration for chronic heart failure management.
- [1] Haustein, K. O. (1981). Interindividual differences in the pharmacokinetics of digitoxin and digoxin during long-term treatment. European Journal of Clinical Pharmacology, 19(1), 45–51. PMID: 7461023. View Source
- [2] Smith, T. W. (1985). Pharmacokinetics, bioavailability and serum levels of cardiac glycosides. Journal of the American College of Cardiology, 5(5 Suppl A), 43A–50A. View Source
